N-(2-imidazol-1-ylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(2-imidazol-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLQSQNLYIIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazol-1-ylphenyl)benzamide typically involves a one-pot three-component reaction. This method is efficient and atom-economical, providing a high yield of the desired product. The reaction involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out under mild conditions, usually in a mixture of solvents, and takes about 2-4 hours to complete, yielding the product in 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-imidazol-1-ylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the benzamide moiety.
Scientific Research Applications
N-(2-imidazol-1-ylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential in treating various diseases, including cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-imidazol-1-ylphenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to form stable complexes with the ABL1 kinase protein, inhibiting its activity and thereby preventing the proliferation of cancer cells . Molecular dynamic simulations have revealed that the active derivatives of this compound exhibit a higher affinity toward the target receptor protein than control compounds, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogous compounds lie in:
- Substituents on the phenyl ring : Chloro, bromo, fluoro, methyl, or nitro groups.
- Position of the imidazole group : Attached directly to the benzamide phenyl ring or via a linker (e.g., methylene or propyl groups).
- Additional heterocycles : Benzoimidazole, benzofuran, or isoxazole moieties.
Pharmacological Profiles
- Anticancer Activity : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibits potent activity against cervical cancer cells, attributed to electron-withdrawing groups (Cl, F) enhancing cellular uptake or target binding .
- Anti-inflammatory and Analgesic Effects : Chloro-substituted benzoimidazole derivatives (e.g., Compound 3a) show significant activity with reduced gastric toxicity, likely due to optimized lipophilicity and steric effects .
- Enzyme Inhibition: Benzoimidazole-benzofuran hybrids (e.g., Compound 21) inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, via π-π stacking and hydrogen bonding interactions .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro or fluoro substituents enhance anticancer and antimicrobial activities by improving membrane permeability .
- Linker Flexibility : Methylene or propyl linkers between imidazole and benzamide improve binding to enzymes like CYP51 or IDO1 .
- Heterocyclic Additions : Benzofuran or thiophene rings introduce hydrophobic interactions, critical for enzyme inhibition .
Q & A
Q. What are the key synthetic methodologies for preparing N-(2-imidazol-1-ylphenyl)benzamide?
The synthesis typically involves multi-step reactions starting with acyl chlorides or activated carboxylic acids. For example, reacting o-phenylenediamine derivatives with acyl chlorides under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can yield the amide product. However, competing benzimidazole formation may occur under high temperatures or acidic conditions, requiring careful optimization of reaction parameters such as temperature, stoichiometry, and solvent polarity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. HPLC monitors reaction progress and purity, while - and -NMR confirm structural integrity by resolving imidazole proton environments and amide carbonyl signals. Mass spectrometry (MS) further validates molecular weight .
Q. How is crystallographic data for this compound analyzed?
Single-crystal X-ray diffraction (SC-XRD) paired with software suites like SHELXL (for refinement) and WinGX (for data processing) enables precise structural determination. ORTEP-3 is used for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can conflicting data on reaction pathways (amide vs. benzimidazole formation) be resolved?
Mechanistic studies using density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) can predict reactivity. For instance, electron-withdrawing groups on acyl chlorides favor nucleophilic substitution (amide formation), while protonating agents (e.g., polyphosphoric acid) promote cyclization to benzimidazoles .
Q. What computational strategies enhance the design of this compound derivatives with improved bioactivity?
Integrated approaches include molecular docking to predict target binding (e.g., enzyme active sites) and quantitative structure-activity relationship (QSAR) modeling. For example, derivatives with sulfonyl or fluorobenzyl substituents show enhanced pharmacological profiles in silico, guiding synthetic prioritization .
Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?
Solvent-free Friedel-Crafts acylation (using Eaton’s reagent) minimizes side reactions and improves regioselectivity. Temperature-controlled stepwise coupling (e.g., Suzuki-Miyaura for aryl groups) ensures retention of stereochemistry in multi-functional analogs .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Slow evaporation in mixed solvents (e.g., DCM/hexane) promotes crystal growth. Twinned data can be refined using SHELXL’s TWIN/BASF commands, while high-resolution datasets (>1.0 Å) improve electron density maps for imidazole ring positioning .
Methodological Considerations
Q. How are pharmacological activities of This compound derivatives validated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
